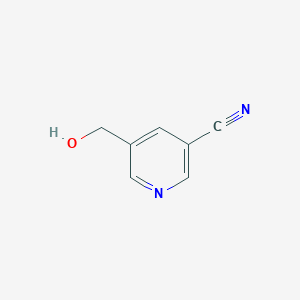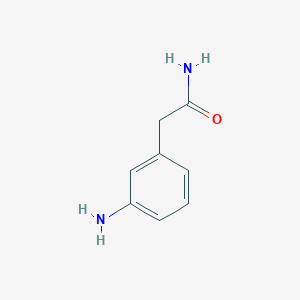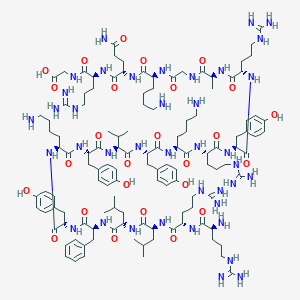
Exchanger inhibitory peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exchanger inhibitory peptide (XIP) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. XIP is a potent inhibitor of the sodium-proton exchanger (NHE), which is a key membrane protein involved in regulating intracellular pH and ion homeostasis.
作用机制
Exchanger inhibitory peptide inhibits NHE activity by binding to the cytoplasmic domain of the protein and blocking its function. NHE is a membrane protein that exchanges extracellular sodium ions for intracellular protons, thereby regulating intracellular pH and ion homeostasis. By inhibiting NHE activity, Exchanger inhibitory peptide can alter cellular pH and ion concentrations, leading to a variety of physiological effects.
生化和生理效应
Exchanger inhibitory peptide has been shown to have a variety of biochemical and physiological effects, including altering intracellular pH, reducing cell proliferation, and modulating ion transport. In cardiac myocytes, Exchanger inhibitory peptide has been shown to reduce the rate of intracellular acidification during ischemia, which may have potential therapeutic applications in the treatment of heart disease. In cancer cells, Exchanger inhibitory peptide has been shown to reduce cell proliferation and induce apoptosis, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of Exchanger inhibitory peptide is that it is a highly specific inhibitor of NHE, which allows for precise manipulation of cellular pH and ion concentrations. However, one limitation of Exchanger inhibitory peptide is that it may have off-target effects on other membrane proteins, which can complicate interpretation of experimental results.
未来方向
There are many potential future directions for research on Exchanger inhibitory peptide. One area of interest is the development of new Exchanger inhibitory peptide analogs with improved potency and specificity. Another area of interest is the use of Exchanger inhibitory peptide in combination with other drugs or treatments to enhance their efficacy. Additionally, Exchanger inhibitory peptide may have potential applications in the treatment of a variety of diseases, including heart disease, cancer, and neurological disorders.
合成方法
Exchanger inhibitory peptide can be synthesized using solid-phase peptide synthesis techniques. The peptide is typically synthesized in a stepwise fashion, with each amino acid residue added sequentially to the growing peptide chain. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学研究应用
Exchanger inhibitory peptide has been used in a wide range of scientific research applications, including studies of cellular physiology, ion transport, and disease mechanisms. Exchanger inhibitory peptide has been shown to inhibit NHE activity in a variety of cell types, including cardiac myocytes, renal tubular cells, and cancer cells.
属性
CAS 编号 |
132523-75-2 |
|---|---|
产品名称 |
Exchanger inhibitory peptide |
分子式 |
C122H193N39O26 |
分子量 |
2622.1 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C122H193N39O26/c1-67(2)58-89(154-107(177)86(30-20-56-141-121(134)135)147-101(171)80(126)24-17-53-138-118(128)129)110(180)155-90(59-68(3)4)111(181)158-91(60-71-22-9-8-10-23-71)115(185)159-93(62-73-34-42-77(163)43-35-73)113(183)151-84(27-13-16-52-125)106(176)157-95(64-75-38-46-79(165)47-39-75)116(186)161-99(69(5)6)117(187)160-94(63-74-36-44-78(164)45-37-74)114(184)150-83(26-12-15-51-124)105(175)149-87(31-21-57-142-122(136)137)108(178)156-92(61-72-32-40-76(162)41-33-72)112(182)152-85(29-19-55-140-120(132)133)103(173)145-70(7)100(170)143-65-97(167)146-82(25-11-14-50-123)104(174)153-88(48-49-96(127)166)109(179)148-81(28-18-54-139-119(130)131)102(172)144-66-98(168)169/h8-10,22-23,32-47,67-70,80-95,99,162-165H,11-21,24-31,48-66,123-126H2,1-7H3,(H2,127,166)(H,143,170)(H,144,172)(H,145,173)(H,146,167)(H,147,171)(H,148,179)(H,149,175)(H,150,184)(H,151,183)(H,152,182)(H,153,174)(H,154,177)(H,155,180)(H,156,178)(H,157,176)(H,158,181)(H,159,185)(H,160,187)(H,161,186)(H,168,169)(H4,128,129,138)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142)/t70-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-/m0/s1 |
InChI 键 |
KBXLLAUPNJALCJ-QDKIXALKSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
其他 CAS 编号 |
132523-75-2 |
序列 |
RRLLFYKYVYKRYRAGKQRG |
同义词 |
exchanger inhibitory peptide XIP peptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



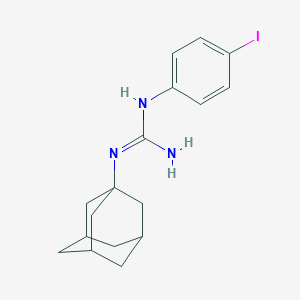
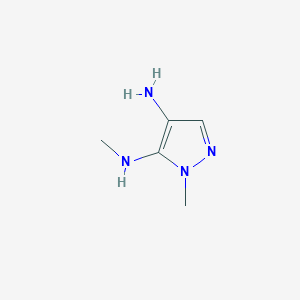
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
